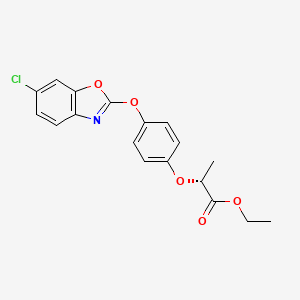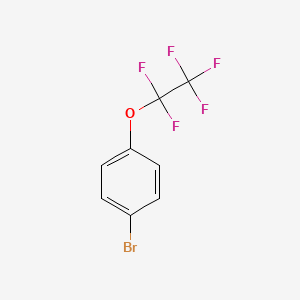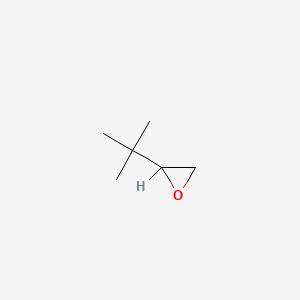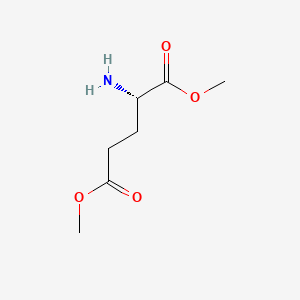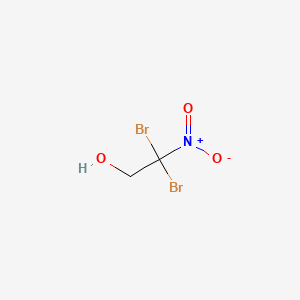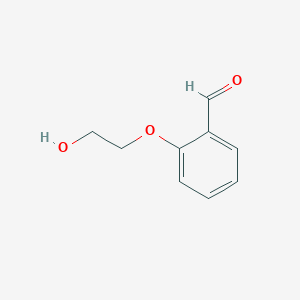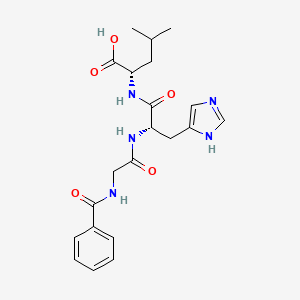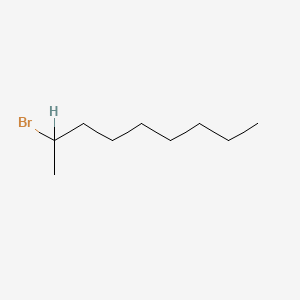
2-Bromononane
Overview
Description
2-Bromononane, also known as sec-Nonyl bromide, is an organic compound with the molecular formula C₉H₁₉Br. It is a bromoalkane, which means it is an alkane with a bromine atom attached to one of its carbon atoms. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Mechanism of Action
Target of Action
2-Bromononane is a brominated alkane, and its primary targets are typically other organic molecules in a reaction mixture. The bromine atom in this compound is a good leaving group, making it a useful reagent in substitution and elimination reactions .
Mode of Action
In a typical reaction, this compound can undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the expulsion of the bromide ion and the formation of a new bond with the nucleophile . In an elimination reaction, a base would remove a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of an alkene and the expulsion of the bromide ion .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the reaction and the other reactants involved. As a reagent in organic synthesis, this compound can be used to introduce a nonyl group into a molecule or to generate an alkene through an elimination reaction .
Result of Action
The result of this compound’s action would be the formation of a new organic compound, with the bromine atom replaced by another group or the formation of an alkene. The specific product would depend on the other reactants and the conditions of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, solvent, and the presence of other reactants. For example, higher temperatures can favor elimination reactions over substitution reactions . The choice of solvent can also influence the reaction, with polar solvents typically favoring substitution reactions and nonpolar solvents favoring elimination reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromononane are not well-studied. As a bromoalkane, it may participate in nucleophilic substitution reactions with enzymes, proteins, and other biomolecules. The bromine atom in this compound could potentially be replaced by a nucleophile, such as a hydroxyl group from an enzyme, leading to the formation of a new compound and the release of a bromide ion .
Molecular Mechanism
As a bromoalkane, it may undergo nucleophilic substitution reactions, which could potentially lead to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Like other bromoalkanes, it is likely to be stable under normal conditions .
Metabolic Pathways
Bromoalkanes can be metabolized in the liver through phase I and phase II reactions .
Transport and Distribution
Lipophilic compounds like this compound are generally distributed throughout the body, often accumulating in fatty tissues .
Subcellular Localization
Lipophilic compounds can pass through cell membranes and may be found in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromononane can be synthesized through the bromination of nonane. The process involves the addition of bromine (Br₂) to nonane (C₉H₂₀) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the second carbon position.
Industrial Production Methods: In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves continuous flow reactors and controlled addition of bromine to minimize side reactions and ensure safety.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻).
Elimination Reactions: When treated with a strong base such as potassium hydroxide (KOH) in ethanol, this compound can undergo elimination reactions to form alkenes. This reaction involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH₃) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol are used under reflux conditions.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 2-nonanol, 2-nonanenitrile, or 2-nonyl ether can be formed.
Elimination Reactions: The major product is 2-nonene, an alkene with a double bond at the second carbon position.
Scientific Research Applications
2-Bromononane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable starting material for the preparation of alcohols, nitriles, and ethers.
Biology: In biological research, this compound can be used to study the effects of alkylating agents on biological systems. It can modify nucleophilic sites in biomolecules, providing insights into enzyme mechanisms and protein functions.
Medicine: Although not directly used as a drug, this compound can be employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Comparison with Similar Compounds
1-Bromononane: Similar to 2-Bromononane but with the bromine atom attached to the first carbon. It exhibits similar reactivity but different regioselectivity in reactions.
2-Bromopentane: A shorter chain bromoalkane with similar chemical properties but different physical properties due to its shorter carbon chain.
2-Bromohexane: Another bromoalkane with a six-carbon chain, exhibiting similar reactivity but different boiling and melting points.
Uniqueness of this compound: this compound is unique due to its specific carbon chain length and the position of the bromine atom. This gives it distinct physical properties such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-bromononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFZTLHNWFZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317758 | |
| Record name | 2-Bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-35-5 | |
| Record name | 2-Bromononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of detecting 2-bromononane in environmental samples near an oil refinery?
A1: The detection of this compound in environmental samples, specifically soil and water, near the Bina oil refinery in India is noteworthy. [] This suggests that the refinery's operations, potentially involving the use or production of brominated compounds, are impacting the surrounding environment. The presence of this compound, along with other petroleum hydrocarbons, raises concerns about soil fertility, water quality, and potential implications for human health due to its presence in the ecosystem. []
Q2: Has this compound been identified in any biological systems?
A2: Yes, research indicates that this compound has been identified as a liposoluble component in Pinellia pedatisecta, a plant with known medicinal properties. [] While the specific role and implications of this compound within this plant remain unclear, its presence contributes to a deeper understanding of the plant's complex chemical composition. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


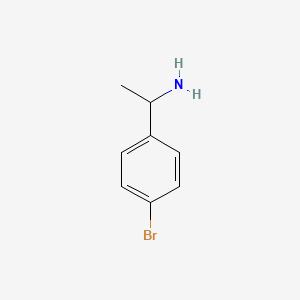
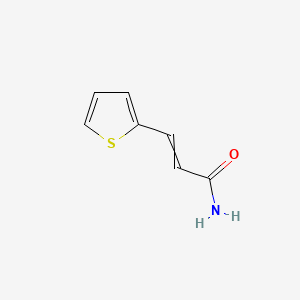
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B1329636.png)

